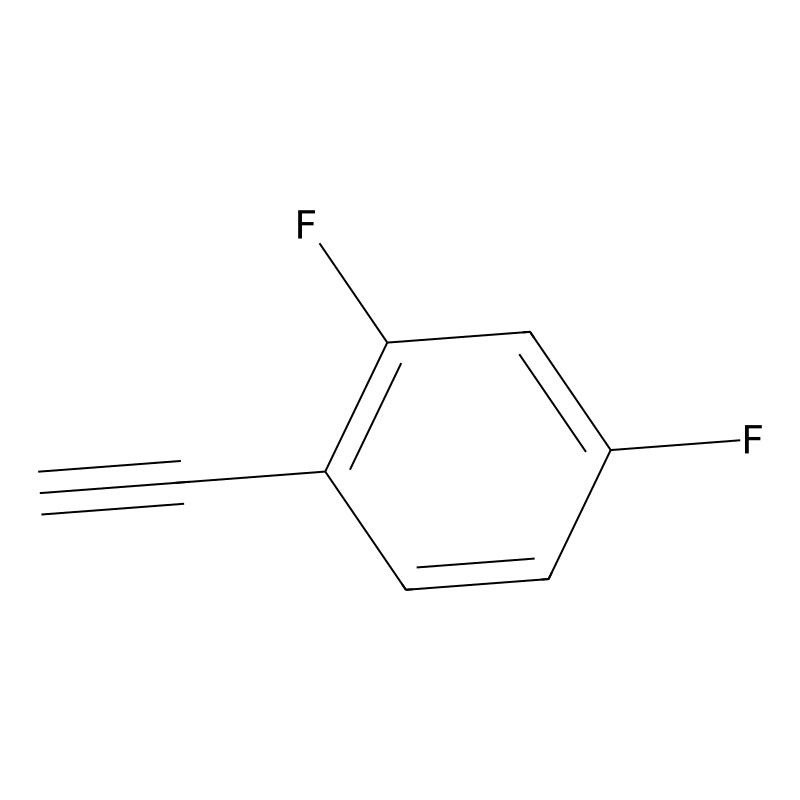1-Ethynyl-2,4-difluorobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Ethynyl-2,4-difluorobenzene is an organic compound with the molecular formula . This compound features an ethynyl group (–C≡CH) attached to a benzene ring that is substituted with two fluorine atoms located at the 2 and 4 positions. The presence of these fluorine atoms enhances the compound's electron-withdrawing properties, making it particularly interesting for various chemical applications. Its unique structure contributes to its reactivity and potential utility in organic synthesis and material science .
There is no current scientific research available describing a specific mechanism of action for 1-Ethynyl-2,4-difluorobenzene.
- Due to the lack of research, specific safety information regarding toxicity, flammability, or reactivity is not available.
- However, as a general precaution, any unfamiliar aromatic compound should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment.
- Electrophilic Aromatic Substitution (EAS): The benzene ring can react with electrophiles, leading to the substitution of hydrogen atoms with various functional groups.
- Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.
- Oxidation and Reduction: This compound can be oxidized or reduced under specific conditions to yield different products.
These reactions enable the compound to serve as a versatile building block in organic synthesis .
While specific biological activity data for 1-Ethynyl-2,4-difluorobenzene is limited, compounds containing fluorinated groups often exhibit enhanced metabolic stability and bioactivity. Research indicates that such compounds can interact favorably with biological receptors, influencing their pharmacokinetics and dynamics. The presence of fluorine typically affects lipophilicity and binding affinity, making these compounds valuable in drug discovery and development .
1-Ethynyl-2,4-difluorobenzene can be synthesized through several methods:
- Sonogashira Coupling Reaction: A common approach involves the coupling of 2,4-difluoroiodobenzene with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. This method is favored for its efficiency and ability to produce high yields.
- Halogenation and Fluorination: Other synthetic routes may involve halogenation followed by selective fluorination of ethynylbenzene derivatives. Such methods require careful control of reaction conditions to achieve desired substitution patterns.
Industrial production may utilize continuous flow reactors to optimize yield and efficiency, alongside purification techniques like distillation or recrystallization .
1-Ethynyl-2,4-difluorobenzene finds applications across various fields:
- Organic Synthesis: It serves as a building block for synthesizing complex aromatic compounds.
- Material Science: Its unique properties make it suitable for developing advanced materials, including polymers.
- Pharmaceuticals: The compound can be explored for potential use in creating fluorinated pharmaceuticals due to its biological activity .
Interaction studies are crucial for understanding the reactivity and potential applications of 1-Ethynyl-2,4-difluorobenzene. Research suggests that compounds with similar structures may exhibit significant interactions with biological receptors. These interactions are often influenced by the electronic properties imparted by the fluorine substituents. Understanding these interactions can guide the design of new therapeutic agents or diagnostic tools .
Several compounds share structural similarities with 1-Ethynyl-2,4-difluorobenzene. Here are notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Ethynyl-4-fluorobenzene | Ethynyl group with one fluorine atom | Simpler structure; fewer electron-withdrawing effects |
| 4-Ethynylanisole | Ethynyl group attached to an anisole structure | Contains an ether group; distinct reactivity profile |
| 4-Ethynyl-α,α,α-trifluorotoluene | Ethynyl group with trifluoromethyl substituent | Enhanced electron-withdrawing effects due to trifluoromethyl |
| Phenylacetylene | Ethynyl group attached directly to phenyl | Lacks halogen substitutions; simpler reactivity |
| 1-Ethynyl-3-fluorobenzene | Ethynyl group with one fluorine atom | Different position of fluorine; alters reactivity |
Uniqueness: The distinct positioning of the fluorine atoms at the 2 and 4 positions on the benzene ring gives 1-Ethynyl-2,4-difluorobenzene unique chemical properties compared to other ethynyl-substituted benzenes. This arrangement influences its reactivity patterns and applications in organic synthesis and material science .
XLogP3
GHS Hazard Statements
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








